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These application notes provide a comprehensive overview and detailed protocols for the use
of Ningetinib, a multi-targeted tyrosine kinase inhibitor, in preclinical in vivo mouse models of
Acute Myeloid Leukemia (AML).

Introduction

Ningetinib is a potent oral inhibitor of multiple receptor tyrosine kinases, including FMS-like
tyrosine kinase 3 (FLT3), c-MET, vascular endothelial growth factor receptor 2 (VEGFR2), AxI,
and Mer.[1][2][3] It has demonstrated significant anti-leukemic activity in mouse models of AML,
particularly those harboring FLT3 internal tandem duplication (ITD) mutations, a common driver
of this malignancy.[4][5] These protocols are designed to guide researchers in evaluating the in
vivo efficacy of Ningetinib.

Mechanism of Action and Signaling Pathway

Ningetinib exerts its anti-tumor effects by binding to and inhibiting the phosphorylation of its
target kinases. In the context of FLT3-mutated AML, Ningetinib blocks the constitutive
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activation of the FLT3 receptor, thereby inhibiting downstream pro-survival and proliferative
signaling pathways. The key signaling cascades affected include the STAT5, PI3K/AKT, and
RAS/MAPK pathways.[4][6] Inhibition of these pathways in leukemic cells leads to cell cycle
arrest, induction of apoptosis, and a reduction in leukemia burden.[4][5]
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Caption: Ningetinib inhibits the constitutively active FLT3-ITD receptor, blocking downstream
signaling.

Quantitative Data Summary
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The following tables summarize the in vivo efficacy of Ningetinib in AML mouse models as
reported in preclinical studies.

Table 1: Survival Analysis in FLT3-ITD-F691L Mutant AML Mouse Model[4]

Treatment Group Median Survival (days)
Vehicle 13
Quizartinib (10 mg/kg) 13
Gilteritinib (30 mg/kg) 15
Ningetinib (30 mg/kg) 21

Table 2: Leukemia Burden in MOLM13-FLT3-ITD-F691L Xenograft Model[4]

Leukemia Burden in Bone Leukemia Burden in
Treatment Group

Marrow (% hCD45+) Spleen (% hCD45+)
Vehicle Not Reported Not Reported
Quizartinib (10 mg/kg) 35.51% 17.06%
Gilteritinib (30 mg/kg) 24.21% 10.55%
Ningetinib (30 mg/kg) 6.87% 1.03%

Experimental Protocols

Protocol 1: Systemic AML Xenograft Model using
MOLM13 Cells

This protocol describes the establishment of a systemic AML model by intravenous injection of
MOLMZ13 cells, which harbor the FLT3-ITD mutation.

Materials:

e MOLM13 cells
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o NOD/SCID gamma (NSG) mice (female, 8 weeks old)

e RPMI-1640 medium

e Phosphate-Buffered Saline (PBS), sterile

e Ningetinib

» Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
e Gavage needles

e Flow cytometry antibodies: anti-human CD45 (hCD45)

Procedure:

e Cell Culture: Culture MOLM13 cells in RPMI-1640 supplemented with 10% fetal bovine
serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[1]

e Cell Preparation: Harvest MOLM13 cells during the logarithmic growth phase. Wash the cells
twice with sterile PBS and resuspend in PBS at a concentration of 5 x 106 cells/mL.

e Cell Injection: Inject 100 uL of the cell suspension (5 x 1075 cells) into the lateral tail vein of
each NSG mouse.

o Treatment Initiation: Two days post-cell injection, randomize the mice into treatment and
control groups.

» Ningetinib Administration: Prepare a fresh formulation of Ningetinib in the chosen vehicle
daily. Administer Ningetinib at a dose of 30 mg/kg via oral gavage once daily for 14
consecutive days.[4] The control group should receive an equivalent volume of the vehicle.

e Monitoring: Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur,
lethargy) and body weight at least three times per week.

o Assessment of Leukemia Burden: At the end of the treatment period (or when humane
endpoints are reached), euthanize the mice.
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o Harvest bone marrow from the femurs and tibias by flushing with PBS.
o Prepare a single-cell suspension from the spleen.

o Perform red blood cell lysis.

o Stain the cells with an anti-human CD45 antibody.

o Analyze the percentage of hCD45+ cells in the bone marrow and spleen by flow cytometry
to determine the leukemia burden.[4]

Protocol 2: Syngeneic AML Model using BalF3-FLT3-ITD
Cells

This protocol outlines the use of the murine Ba/F3 pro-B cell line engineered to express the
human FLT3-ITD, making them IL-3 independent for growth.

Materials:

Ba/F3-FLT3-ITD cells

e BALB/c mice (female, 8 weeks old)

e RPMI-1640 medium

* Phosphate-Buffered Saline (PBS), sterile
e Ningetinib

» Vehicle for oral gavage

e Gavage needles

Procedure:

o Cell Culture: Culture Ba/F3-FLT3-ITD cells in RPMI-1640 with 10% fetal bovine serum and
1% penicillin-streptomycin without IL-3.[7]
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o Cell Preparation: Prepare the Ba/F3-FLT3-ITD cells as described in Protocol 1, resuspending
them at a concentration of 5 x 1076 cells/mL in PBS.

e Cell Injection: Inject 100 uL of the cell suspension (5 x 1075 cells) into the lateral tail vein of
each BALB/c mouse.[4]

o Treatment and Monitoring: Follow steps 4-6 from Protocol 1 for Ningetinib administration and
mouse monitoring.

» Survival Analysis: Monitor the mice for survival. The primary endpoint for this model is
typically overall survival. Record the date of death or euthanasia for each mouse.
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Caption: Workflow for in vivo evaluation of Ningetinib in AML mouse models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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